molecular formula C9H9BrO2 B1590899 Methyl 2-bromo-5-methylbenzoate CAS No. 90971-88-3

Methyl 2-bromo-5-methylbenzoate

Cat. No. B1590899
CAS RN: 90971-88-3
M. Wt: 229.07 g/mol
InChI Key: PYRAZCQFEMNXJA-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-5-methylbenzoate” is a chemical compound used as a pharmaceutical intermediate . It has a molecular formula of C9H9BrO2 .


Synthesis Analysis

The synthesis of “Methyl 2-bromo-5-methylbenzoate” involves the reaction of 2-bromo-5-methylbenzoic acid with oxalyl chloride in dichloromethane (DCM) and dimethylformamide (DMF) at room temperature .


Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-5-methylbenzoate” consists of a benzene ring substituted with a bromine atom, a methyl group, and a methyl benzoate group . The average molecular mass is 229.071 Da .


Physical And Chemical Properties Analysis

“Methyl 2-bromo-5-methylbenzoate” is a colorless to pale-yellow to yellow-brown liquid . It has a molecular weight of 229.07 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis of Anti-Cancer Drugs

Methyl 2-bromo-5-methylbenzoate is used in the synthesis of compounds with potential anti-cancer properties. For instance, it is a key intermediate in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a compound linked to the inhibition of thymidylate synthase, an enzyme targeted in certain anti-cancer drugs (Cao Sheng-li, 2004).

Orexin Research and Drug Synthesis

Methyl 2-bromo-5-methylbenzoate is a crucial precursor in the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid, an important molecular fragment of the orexin Filorexant (MK-6096), a drug with potential applications in sleep-wake regulation (Fei Liu et al., 2020).

Solubility and Physical Properties Studies

This compound also plays a role in studies focusing on the solubility and physical properties of various chemicals. For example, research on halogenbenzoic acids, including bromo-methylbenzoic acids, has provided insights into hydrogen bonding and specific interactions in different phases, which is crucial for understanding the solubility of sparingly soluble drugs (K. Zherikova et al., 2016).

Synthesis of Triazoloquinoline Derivatives

It's used in the synthesis of triazoloquinoline derivatives, highlighting its versatility in creating a wide range of chemical compounds with potential applications in various fields, including materials science and pharmaceuticals (N. Pokhodylo & M. Obushak, 2019).

Synthesis of Intermediates for Other Compounds

This chemical is also used in the synthesis of intermediates for various other compounds. For example, its derivative, methyl 2-bromo-3,4-methylenedioxy-5-methoxybenzoate, serves as an intermediate in the synthesis of bifendate, a liver-protecting drug (Bao Li-jiao, 2013).

Magnetic Property Studies

Methyl 2-bromo-5-methylbenzoate derivatives are utilized in studying magnetic properties in high-spin mononuclear manganese(III) inverted N-confused porphyrin complexes, illustrating its role in advancing the understanding of magnetic interactions in molecular structures (Chen-Ning Yang et al., 2012).

Safety And Hazards

“Methyl 2-bromo-5-methylbenzoate” is considered hazardous. It has been assigned the GHS07 pictogram, and the signal word is “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 2-bromo-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRAZCQFEMNXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568368
Record name Methyl 2-bromo-5-methylbenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-5-methylbenzoate

CAS RN

90971-88-3
Record name Methyl 2-bromo-5-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90971-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-bromo-5-methylbenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-bromo-5-methyl-, methyl ester
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Synthesis routes and methods I

Procedure details

2-Bromo-5-methylbenzoic acid (9.3 g, 43.4 mmol) was dissolved in MeOH (100 mL) and then cat. conc. H2SO4 was added. The mixture was refluxed at 100° C. overnight. The mixture was cooled to rt and the solvent was removed at reduced pressure. The crude residue was dissolved with EtOAc, and washed with water twice, followed by saturated NaHCO3 and brine, dried over anhydrous Na2SO4. The solvent was removed in vacuo to obtain the title compound with no further purification.
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9.3 g
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100 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

1 mL H2SO4 is added to 2-bromo-5-methyl-benzoic acid (7.5 g, 70 mmol) in 75 mL methanol. The reaction mixture is refluxed 16 hours and cooled to room temperature. 100 mL saturated NaHCO3 (aq) is added. Methanol is removed in vacuo. The resulting mixture is extracted with ethyl acetate. The organic phase is washed with brine, dried with MgSO4 and concentrated in vacuo to give the title compound.
Name
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1 mL
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7.5 g
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75 mL
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100 mL
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reactant
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Synthesis routes and methods III

Procedure details

To a solution of 2-bromo-5-methylbenzoic acid (215 mg, 1.0 mmol) in DCM (4 mL) and DMF (1 drop) at 0° C. was slowly added oxalyl chloride (0.13 mL, 1.5 mmol). The reaction mixture was stirred at rt for 1 h and to it was added additional oxalyl chloride (0.13 mL, 1.5 mmol). The reaction mixture was stirred for 1 h, added with MeOH (2 mL) and stirred for 6 h. The mixture was treated with Na2CO3 to pH of 9 and extracted with DCM (2×10 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography over silica gel eluted with PE-EA (15:1) to give methyl 2-bromo-5-methylbenzoate (210 mg; yield 92%) as colorless oil. 1H NMR (400 MHz, CDCl3): δ 7.60 (d, J=1.6 Hz, 1 H), 7.53 (d, J=8.8 Hz, 1 H), 7.15 (q, J=3.2 Hz, 1H), 3.92 (s, 3 H), 2.33 (s, 3 H) ppm.
Quantity
215 mg
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reactant
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0.13 mL
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reactant
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0.13 mL
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reactant
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2 mL
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4 mL
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

To a suspension of 2-bromo-5-methyl-benzoic acid (3.0 g, 14 mmol) in dichloromethane (100 ml) was added a solution of oxalyl chloride in dichloromethane (2 M, 8 ml, 16 mmol) followed by N,N-dimethylformamide (5 drops). After stirring for 30 minutes, methanol (15 ml) was added. After stirring for 3 hours, the mixture was concentrated under reduced pressure. The residue was partitioned between ethyl acetate (200 ml) and saturated aqueous potassium carbonate solution (100 ml). The organic layer was concentrated under reduced pressure to provide methyl 2-bromo-5-methyl-benzoate (3.2 g, 99% yield).
Quantity
3 g
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100 mL
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8 mL
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15 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Voss, V Dannat - Phosphorus, Sulfur, and Silicon and the …, 2015 - Taylor & Francis
… to a solution of methyl 2-bromo-5-methylbenzoate (8.5 g, 37.1 mmol) in 200 mL H 2 O/dioxan 1:1. The reaction mixture was stirred for 42 h under TLC monitoring (petroleum ether/EtOAc …
Number of citations: 3 www.tandfonline.com
J Kehrl, JC Althaus, HD Showalter… - Neurochemical …, 2017 - Springer
… Commercially available methyl 2-bromo-5-methylbenzoate was treated with AIBN by a patent procedure [31] to give a mixture of di- and tri-bromo products 7 and 8, respectively, in ~74…
Number of citations: 9 link.springer.com
D Stoermer, D Vitharana, N Hin… - Journal of medicinal …, 2012 - ACS Publications
… Palladium-catalyzed Suzuki coupling of methyl 2-bromo-5-methylbenzoate 14 with phenylboronic acids 15a–d provided biphenyl compounds 16a–d. Bromination of 16a–d with N-…
Number of citations: 37 pubs.acs.org
B Lu, M Zhao, G Ding, X Xie, L Jiang… - …, 2017 - Wiley Online Library
… To a suspension of methyl 2-bromo-5-methylbenzoate (2.3 g, 10.0 mmol), Pd(OAc) 2 (0.18 g, 0.80 mmol) and triphenylphosphine (0.42 g, 1.6 mmol) in degassed acetonitrile (20 mL), n-…
T Koike, M Yoshikawa, HK Ando… - Journal of Medicinal …, 2021 - ACS Publications
… To a mixture of methyl 2-bromo-5-methylbenzoate 4a (712 mg, 3.11 mmol), DME (15.0 mL), and water (3.00 mL) were added pyridine-4-boronic acid 5a (573 mg, 4.66 mmol), sodium …
Number of citations: 25 pubs.acs.org
JA Crossley - 2015 - etheses.whiterose.ac.uk
This thesis details recent advances in the field of redox neutral organocatalytic aza-Wittig chemistry, contributing to ongoing research into the development of novel catalytic processes …
Number of citations: 3 etheses.whiterose.ac.uk
H Zhang, W Li, XD Hu, WB Liu - The Journal of Organic Chemistry, 2021 - ACS Publications
… , the reaction was performed with PdCl 2 (10.7 mg, 0.03 mmol, 3 mol %), PPh 3 (27.0 mg, 0.1 mmol, 5 mol %), CuI (14.5 mg, 0.072 mmol, 3.6 mol %), methyl 2-bromo-5-methylbenzoate (…
Number of citations: 7 pubs.acs.org
S Guo, J Wang, Y Li, X Fan - Tetrahedron, 2014 - Elsevier
A simple and efficient procedure for the preparation of 5,6-dihydropyrazolo[1,5-c]quinazolines via CuCl-catalyzed tandem reaction of 5-(2-bromoaryl)-1H-pyrazoles with aldehydes and …
Number of citations: 13 www.sciencedirect.com

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